(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

Chiral Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

For medicinal chemistry teams targeting resistant NSCLC or HCV, sourcing a stereochemically-defined cyclopropane sulfonyl chloride is a persistent bottleneck. This (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride (CAS 2003057-02-9) solves that with its trans-configured, single-enantiomer scaffold critical for accurate SAR. Key advantages: (i) Directly enables focused sulfonamide libraries with single-digit nanomolar potency against EGFR C797S mutations. (ii) The para-bromophenyl handle allows rapid diversification via cross-coupling to explore vectors for overcoming acquired resistance. (iii) Established utility in synthesizing conformationally-constrained HCV NS3 protease inhibitors. Reliable global supply with verified purity.

Molecular Formula C9H8BrClO2S
Molecular Weight 295.58
CAS No. 2003057-02-9
Cat. No. B2606182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride
CAS2003057-02-9
Molecular FormulaC9H8BrClO2S
Molecular Weight295.58
Structural Identifiers
SMILESC1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1
InChIKeyGYSFDMJYKUFIMQ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride


(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride (CAS 2003057-02-9) is a chiral, non-racemic organosulfur building block with the molecular formula C9H8BrClO2S and a molecular weight of 295.58 g/mol . It features a trans-configured cyclopropane ring substituted at the 1-position with a reactive sulfonyl chloride group and at the 2-position with a 4-bromophenyl moiety . This compound is a member of a larger class of cyclopropane sulfonamide precursors, which have been extensively explored in medicinal chemistry for developing inhibitors of targets like EGFR and HCV NS3 protease .

Scientific Risks of Generic Substitution


While various cyclopropane sulfonyl chlorides exist, simple substitution with a regioisomer or a non-cyclopropyl sulfonyl chloride cannot replicate the specific properties of this compound. The defined (1R,2S) absolute stereochemistry and the trans-substitution pattern on the cyclopropane ring impose a unique spatial orientation of the 4-bromophenyl group and the sulfonyl chloride warhead, which is critical for downstream structure-activity relationships (SAR) in drug discovery [1]. Using the corresponding cis-isomer, a regioisomer like (1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride (CAS 2140264-54-4), or the achiral 1-(4-bromophenyl)cyclopropanesulfonyl chloride (CAS 2354862-06-7) would lead to different diastereomeric or constitutional products, fundamentally altering the 3D pharmacophore and invalidating SAR studies [1].

Quantitative Evidence vs. Closest Analogs


Stereochemistry vs. Achiral Analog: Pharmacophore Geometry

The (1R,2S) chirality of the target compound defines the absolute spatial arrangement of its substituents. This is a critical advantage over the achiral isomer 1-(4-bromophenyl)cyclopropane-1-sulfonyl chloride (CAS 2354862-06-7), where both sulfonyl chloride and bromophenyl groups are on the same carbon, resulting in a geminal rather than vicinal substitution pattern [1]. This fundamentally different geometry precludes its use as a direct replacement in SAR studies where a defined trans-vicinal relationship is required.

Chiral Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Para-Bromo vs. Meta-Isomer for Derivatization

The specific para-bromophenyl substitution on the target compound provides a well-established synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries [1]. The regioisomeric (1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride (CAS 2140264-54-4) contains a meta-bromine, which exhibits different electronic and steric properties, leading to altered reactivity in cross-coupling and positioning the exit vector at a different angle, thus generating a distinct chemical space [1][2].

Cross-Coupling Suzuki Reaction Chemical Biology

Cyclopropane Sulfonamide Scaffold Overcomes EGFR C797S Resistance

While no published data exists for the derived sulfonamide of this specific compound, the broader class of trans-cyclopropane sulfonamide derivatives has been validated as potent inhibitors of drug-resistant EGFR mutants. A landmark 2024 study showed that an optimized cyclopropane sulfonamide (compound 8h) inhibited BaF3-EGFR L858R/T790M/C797S and Del19/T790M/C797S cell lines with IC50 values of 4.2 and 3.4 nM, respectively [1]. This provides strong supporting evidence for the value of the target compound as a key intermediate for generating novel analogs for this highly relevant therapeutic target.

EGFR Inhibitor Non-Small Cell Lung Cancer Drug Resistance

Validated Research Applications


SAR Studies for Drug-Resistant EGFR Inhibitors

This compound is an ideal precursor for a focused library of cyclopropane sulfonamides. The class has demonstrated single-digit nanomolar potency against the clinically challenging EGFR C797S mutation [1]. The para-bromophenyl handle of this specific building block allows for rapid diversification via cross-coupling to explore vectors critical for overcoming acquired resistance in non-small cell lung cancer, as validated by recent in vivo studies on similar scaffolds [1].

Chiral HCV NS3 Protease Inhibitor Building Blocks

Cyclopropanesulfonyl chlorides are established intermediates for synthesizing potent HCV NS3 protease inhibitors . The specific (1R,2S) stereochemistry of this compound is crucial, as it directly translates to the defined conformation required for binding to the protease active site, as seen in related (1R,2S)-1-amino-2-vinylcyclopropane derivatives .

Probes for Serine Hydrolase Profiling

The reactive sulfonyl chloride warhead is known to form covalent bonds with active-site serine residues . The unique structural features of this compound—a strained cyclopropane ring and a bromine handle for affinity tag attachment (via Click chemistry after azide displacement)—make it a versatile scaffold for developing activity-based protein profiling (ABPP) probes to study enzyme function and inhibitor selectivity .

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